Cuprolinic Blue-d12
Description
Contextualization of Phthalocyanine (B1677752) Dyes in Advanced Biological Research
Phthalocyanines (Pcs) are synthetic macrocyclic compounds with a characteristic blue-green color, structurally similar to naturally occurring porphyrins like chlorophyll (B73375) and heme. researchgate.net This structural nature imparts significant chemical and thermal stability. nih.gov Phthalocyanine dyes are known for their strong light-fastness, high tinctorial strength, and are relatively economical, which has led to their wide use as industrial pigments and dyes for materials like plastics and textiles. researchgate.netnih.gov
In the realm of biological research, the unique photophysical and chemical properties of phthalocyanines make them valuable tools. researchgate.net Key characteristics include:
Strong Absorbance: They absorb strongly in the red and near-infrared (NIR) region of the electromagnetic spectrum (typically 670-780 nm). mdpi.comnih.gov This is particularly advantageous for biological applications as it allows for deeper tissue penetration of light, a crucial feature for in vivo imaging and therapies. mdpi.com
Photosensitizing Ability: Upon illumination, phthalocyanines can be excited to a singlet state and can convert molecular oxygen into highly reactive oxygen species (ROS). nih.gov This property is the foundation of their use in Photodynamic Therapy (PDT) for cancer treatment. mdpi.com
Chemical Versatility: The basic phthalocyanine structure can be extensively modified. nih.gov Introducing different metal atoms into the central core or adding functional groups to the peripheral rings can fine-tune the molecule's properties, such as solubility, fluorescence, and targeting specificity. nih.govgoogle.com Water-soluble derivatives, for instance, are essential for use in biological assays. google.com
These attributes have led to the application of phthalocyanine derivatives in several advanced research areas, including fluorescence imaging, phototherapy, and as specialized staining agents. mdpi.comnih.gov Cuprolinic Blue, a copper phthalocyanine derivative, is a cationic dye that has found a specific niche in histochemistry for its ability to bind to particular biomolecules. arvojournals.orguvigo.es
Rationale for Deuterium (B1214612) Labeling in Cuprolinic Blue: Research Implications
The primary research implication for creating Cuprolinic Blue-d12, a deuterated version of Cuprolinic Blue, lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry (MS). scioninstruments.comscioninstruments.com Internal standards are essential for improving the accuracy, precision, and reliability of analytical measurements. scioninstruments.comclearsynth.com
The rationale for using a deuterated internal standard like this compound is based on several key advantages:
Correction for Variability: Mass spectrometry analysis can be affected by variations in sample preparation, injection volume, instrument sensitivity drift, and matrix effects (where other molecules in a sample suppress or enhance the signal of the analyte). scioninstruments.comtexilajournal.com A stable isotope-labeled internal standard (SIL-IS) experiences these variations in the same way as the non-labeled analyte. scioninstruments.com By comparing the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate quantification. scioninstruments.com
Near-Identical Chemical Behavior: Because deuterated standards are chemically almost identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comresearchgate.net This mimicry is crucial for effective compensation of measurement errors. texilajournal.com
Distinguishable by Mass: Despite their chemical similarity, the deuterated standard and the non-deuterated analyte have different mass-to-charge (m/z) ratios due to the heavier deuterium atoms. This allows a mass spectrometer to easily distinguish and measure them simultaneously. scioninstruments.com
Therefore, this compound is not designed for direct staining but to serve as a high-fidelity reference compound in analytical methods aiming to precisely quantify Cuprolinic Blue in complex biological samples.
Table 1: Comparison of Analyte and its Deuterated Internal Standard in Mass Spectrometry
| Feature | Analyte (e.g., Cuprolinic Blue) | Deuterated Internal Standard (this compound) | Research Implication |
| Chemical Structure | Nearly Identical | Nearly Identical | Ensures similar behavior during extraction and chromatography. researchgate.net |
| Mass-to-Charge (m/z) | Standard Mass | Higher Mass | Allows for simultaneous but distinct detection by the mass spectrometer. scioninstruments.com |
| Concentration | Unknown (to be measured) | Known (added precisely to sample) | Provides a stable reference point for calculating the analyte's concentration. scioninstruments.com |
| Function | Target of Measurement | Tool for Accurate Quantification | Enables correction for analytical variability, matrix effects, and instrument drift. scioninstruments.comclearsynth.com |
Overview of Key Academic Research Domains Utilizing Cuprolinic Blue Derivatives
The non-deuterated form, Cuprolinic Blue, is a well-established cationic dye used in histology and ultrastructural studies to visualize specific anionic macromolecules. Its applications are concentrated in research areas focused on the composition and pathology of the extracellular matrix and certain cellular components.
Key research domains include:
Connective Tissue and Extracellular Matrix Research: Cuprolinic Blue is extensively used to stain and quantify sulfated glycosaminoglycans (GAGs) and proteoglycans. arvojournals.orgsemanticscholar.orgarvojournals.org It binds selectively to these highly sulfated molecules, allowing researchers to visualize their distribution along collagen fibrils and within tissues like cartilage, cornea, and skin. semanticscholar.orgmdpi.com This is critical for studying tissue development, wound healing, and diseases involving the extracellular matrix, such as amyloidosis and glaucoma. arvojournals.orgsemanticscholar.org For example, it has been used to demonstrate the association of sulfated GAGs with amyloid fibrils in tissue samples. semanticscholar.orgresearchgate.net
Neuroscience: The dye has been successfully applied to stain enteric neurons in whole-mount preparations of the gastrointestinal tract. nih.govresearchgate.net This technique allows for the visualization of the total population of these neurons, providing a valuable tool for studying the anatomy and pathology of the enteric nervous system. nih.gov
Cell Biology and Pathology: In the presence of magnesium chloride, Cuprolinic Blue can be used to specifically stain single-stranded RNA, making it a useful tool for cytochemical analysis of nucleic acids in cells. nih.gov This specificity allows for the relative estimation of RNA content within cells under various physiological or pathological conditions.
In these domains, while the primary work is done with the non-deuterated Cuprolinic Blue dye for staining and visualization, the development of quantitative analytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS) would necessitate the use of this compound as an internal standard to ensure the accuracy of the findings.
Properties
Molecular Formula |
C₃₆H₂₅D₁₂CuN₁₂O₁₆S₄ |
|---|---|
Molecular Weight |
1097.63 |
Synonyms |
(SP-4-1)-[1,8,15,22-tetramethyl-d12-29H,31H-tetrapyrido[2,3-b:2’,3’-g:2’’,3’’-l:2’’’,3’’’-q]porphyraziniumato(2-)-κN29,κN30,κN31,κN32]copper(4+) Methyl Sulfate (1:4); [1,8,15,22-tetramethyl-d12-tetrapyrido[2,3-b:2’,3’-g:2’’,3’’-l:2’’’,3’’’-q]porphyra |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Cuprolinic Blue D12
Precursor Synthesis and Deuterium (B1214612) Exchange Mechanisms
The synthesis of the necessary precursors is a foundational step in the production of Cuprolinic Blue-d12, particularly for the direct synthesis strategy.
The key precursor for the phthalocyanine (B1677752) core is phthalonitrile (B49051) or its derivatives. Deuterated phthalonitriles, such as phthalonitrile-d₄, can be prepared from commercially available deuterated starting materials like phthalic acid-d₄ through a multi-step chemical sequence. google.com General synthetic routes for substituted phthalonitriles often start from simpler aromatic compounds like ortho-xylene, which can be converted to a phthalic acid derivative and subsequently to the phthalonitrile. umich.edu For Cuprolinic Blue specifically, which is a tetrapyridoporphyrazinium derivative, the precursors would be based on pyridine (B92270) dicarboxylic acid derivatives.
The mechanism of deuterium incorporation depends on the chosen strategy:
In Direct Synthesis : Deuterium is incorporated via the covalent bonds formed during the cyclotetramerization of the deuterated precursors. The process is typically a metal-templated condensation reaction where four molecules of the deuterated pyridine-dicarbonitrile derivative assemble around a copper salt.
In H/D Exchange : The mechanism is typically an electrophilic or nucleophilic substitution.
Acid-Catalyzed Exchange : In the presence of a strong deuterated acid like D₂SO₄, the aromatic rings of the phthalocyanine macrocycle are protonated (or rather, deuterated) to form resonance-stabilized carbocation intermediates (arenium ions). Subsequent loss of a proton (H⁺) instead of a deuteron (B1233211) (D⁺) from this intermediate results in the net replacement of a hydrogen atom with a deuterium atom.
Base-Catalyzed Exchange : Using a strong, sterically hindered base like Li-TMP allows for the deprotonation of the C-H bonds on the phthalocyanine ring, generating a carbanion. google.com This carbanion is then quenched with a deuterium source (like D-TMP or D₂O), leading to the formation of a C-D bond. The steric hindrance of the base can direct the deprotonation to more accessible positions, such as the peripheral carbons, allowing for positional specificity. google.comumich.edu
Optimization of Deuterium Labeling Efficiency and Purity for Research Applications
Achieving a high degree of deuteration and exceptional chemical and isotopic purity is paramount for the utility of this compound in sensitive research applications. Optimization involves careful control over reaction conditions and rigorous purification protocols.
Purification is a critical final step to remove unreacted starting materials, partially deuterated species, and other byproducts. Common purification methods for phthalocyanines include:
Column Chromatography : This is a widely used technique for separating phthalocyanine compounds. emich.edu Stationary phases like alumina (B75360) or silica (B1680970) gel can be effective, though the choice of eluent (solvent system) is crucial to achieve good separation without causing decomposition. emich.eduresearchgate.net
Recrystallization/Precipitation : Phthalocyanines are often purified by dissolving the crude product in a strong acid, such as concentrated sulfuric acid, followed by precipitation in a non-solvent like water or methanol. google.comdergipark.org.tr This process helps to remove organic and inorganic impurities.
Sublimation : For unsubstituted or thermally stable phthalocyanines, high-vacuum sublimation can be an effective method for obtaining highly pure material. researchgate.net
| Parameter | Optimization Goal | Method/Consideration |
| Labeling Efficiency | Maximize deuterium incorporation | Adjust reaction time, temperature, and reagent stoichiometry. In H/D exchange, use a large excess of the deuterating agent (e.g., D₂O, D₂SO₄). |
| Positional Specificity | Control the location of deuterium atoms | Utilize sterically hindered reagents (e.g., Li-TMP) for base-catalyzed exchange to target specific C-H bonds. google.comumich.edu |
| Chemical Purity | Remove byproducts and starting materials | Employ multi-step purification including acid-pasting/precipitation, solvent washing, and column chromatography (e.g., alumina with toluene/hexane). emich.edugoogle.com |
| Isotopic Purity | Separate partially labeled species | While challenging, repeated chromatographic steps or fractional crystallization can enrich the desired fully-labeled compound. Purity is typically assessed rather than improved post-synthesis. |
| Product Stability | Prevent degradation during synthesis/purification | Use inert atmospheres for reactions sensitive to oxidation. cardiff.ac.uk Avoid excessively high temperatures or highly aggressive reagents where possible. |
This table provides an interactive summary of key parameters for optimizing the synthesis and purity of deuterated phthalocyanines for research.
Analytical Verification of Deuteration Extent and Positional Specificity
Confirming the successful synthesis of this compound requires a suite of analytical techniques to verify its structure, the degree of deuteration, and the specific locations of the deuterium atoms on the molecule. A combined approach using mass spectrometry and nuclear magnetic resonance spectroscopy is the standard for characterizing deuterated compounds. rsc.orgescholarship.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is the primary tool for determining the isotopic enrichment of the final product. rsc.org By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, one can confirm the incorporation of deuterium. The isotopic distribution pattern in the mass spectrum reveals the percentage of molecules that have been successfully labeled with the target number of deuterium atoms (e.g., 12 for d12), as well as the distribution of partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the molecular structure and the exact position of the deuterium labels. rsc.orgresearchgate.net
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear entirely. This provides direct evidence of H/D exchange at specific sites.
²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei. The appearance of signals in the ²H NMR spectrum at chemical shifts corresponding to the positions where protons were replaced confirms the location of the deuterium labels. worldscientific.com
¹³C NMR (Carbon NMR) : Carbon NMR can also be used to confirm deuteration, as the coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H), leading to characteristic changes in the spectrum.
Infrared (IR) Spectroscopy : The vibrational frequency of a C-D bond is significantly lower than that of a C-H bond. IR spectroscopy can detect the appearance of new absorption bands at lower wavenumbers, corresponding to C-D stretching and bending vibrations, providing further evidence of deuteration. dergipark.org.tr
| Analytical Technique | Information Provided | Typical Findings for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular weight, isotopic distribution, % deuteration. rsc.org | Molecular ion peak shifted by +12 Da compared to the unlabeled compound. Isotopic cluster analysis determines enrichment level. |
| ¹H NMR Spectroscopy | Location of remaining protons. researchgate.net | Disappearance or significant reduction of signal intensity for protons at the 12 labeled positions. |
| ²H NMR Spectroscopy | Direct detection and location of deuterium atoms. worldscientific.com | Appearance of signals at chemical shifts corresponding to the labeled positions. |
| ¹³C NMR Spectroscopy | Structural integrity and confirmation of C-D bonds. | Altered splitting patterns (e.g., triplets for -CD₃ groups if applicable) and shifts for carbons bonded to deuterium. |
| Infrared (IR) Spectroscopy | Presence of C-D bonds. dergipark.org.tr | Appearance of new vibrational bands in the 2100-2300 cm⁻¹ region (C-D stretch), distinct from C-H stretches (~3000 cm⁻¹). |
This interactive table summarizes the analytical methods used to verify the synthesis of this compound.
Advanced Spectroscopic Characterization and Elucidation of Cuprolinic Blue D12
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In the context of deuterated compounds like Cuprolinic Blue-d12, specific NMR techniques can be employed to probe the local environments of both deuterium (B1214612) and hydrogen nuclei.
Deuterium NMR (²H NMR) for Structural Insights and Dynamics
Deuterium (²H) NMR spectroscopy is instrumental in verifying the successful incorporation of deuterium into a molecule. wikipedia.orgmagritek.com For this compound, a strong signal in the ²H NMR spectrum confirms the presence of deuterium atoms, which are anticipated to be located on the methyl groups and potentially other exchangeable sites, depending on the synthesis protocol. vulcanchem.com The chemical shift in ²H NMR is similar to that of proton NMR but often exhibits poorer resolution. wikipedia.org However, in the solid state, the relatively small quadrupole moment of deuterium allows for the acquisition of informative spectra that can reveal details about molecular orientation and dynamics. wikipedia.org Changes in the orientation of C-D bonds due to molecular motion significantly affect the spectral line shape, providing insights into the flexibility and conformational dynamics of the porphyrazinium ring and its side chains. wikipedia.org
Proton NMR (¹H NMR) Analysis of Non-Deuterated Moieties and Solvent Interactions
While ²H NMR focuses on the deuterated sites, ¹H NMR provides crucial information about the non-deuterated parts of the this compound molecule and its interactions with any residual protons in the solvent. The absence or significant reduction of proton signals corresponding to the deuterated positions serves as complementary evidence for successful isotopic labeling. wikipedia.org The remaining proton signals can be assigned to the aromatic core of the macrocycle, allowing for the characterization of the electronic environment of these protons. Furthermore, analysis of solvent-solute interactions can be performed by observing changes in the chemical shifts of solvent protons upon interaction with the dye molecule.
Correlated NMR Techniques for Deuterated Compound Characterization
Two-dimensional (2D) correlated NMR techniques are invaluable for establishing connectivity and spatial relationships between different nuclei within a molecule. For deuterated compounds, specialized techniques like ²H-¹H correlation spectroscopy (CP-iCOSY) can be particularly insightful. chemrxiv.orgchemrxiv.org These experiments allow for the correlation of deuterium nuclei with nearby protons, providing unambiguous assignments and elucidating through-space interactions. chemrxiv.orgchemrxiv.org In the context of this compound, a ²H-¹H correlation spectrum could map the proximity of the deuterated methyl groups to the protons on the main macrocyclic ring, offering a detailed picture of the molecule's three-dimensional structure in solution or the solid state. The application of high magnetic fields and fast magic-angle spinning (MAS) can overcome the sensitivity and resolution challenges associated with ²H NMR, enabling the rapid detection of ²H peaks and the elucidation of local structures. chemrxiv.org
| NMR Technique | Information Obtained for this compound |
| ²H NMR | Confirmation of deuteration, insights into molecular orientation and dynamics of deuterated groups. wikipedia.org |
| ¹H NMR | Characterization of non-deuterated aromatic core, verification of isotopic labeling, study of solvent interactions. |
| ²H-¹H Correlated NMR | Elucidation of through-space interactions between deuterated and non-deuterated parts of the molecule, detailed 3D structural information. chemrxiv.orgchemrxiv.org |
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable changes in these vibrational frequencies, offering a powerful method for spectral assignment and the study of intermolecular forces. libretexts.org
Spectroscopic Signatures of Deuterium Substitution on Molecular Vibrations
The most significant effect of deuterium substitution in vibrational spectroscopy is the shift of vibrational bands to lower frequencies. libretexts.org This isotopic shift is most pronounced for stretching and bending modes involving the substituted hydrogen atoms. For this compound, the C-D stretching vibrations of the deuterated methyl groups are expected to appear in a distinct region of the IR and Raman spectra (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). cdnsciencepub.com The magnitude of this shift is related to the change in the reduced mass of the vibrating atoms and can be approximated by a factor of √2. libretexts.org This predictable shift aids in the definitive assignment of vibrational modes associated with the deuterated parts of the molecule. Isotopic substitution affects the entire molecule to some extent, leading to smaller shifts in the vibrational modes of other atoms as well. libretexts.org
Application in Probing Intermolecular Interactions
Vibrational spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding and π-π stacking. In this compound, the planar aromatic macrocycle can engage in π-π stacking interactions, which can be probed by observing shifts in the vibrational frequencies of the aromatic ring modes. vulcanchem.com While the primary isotopic substitution is on the methyl groups, subtle changes in the electronic structure and intermolecular forces due to deuteration might be reflected in the vibrational spectra of the core. By comparing the spectra of the deuterated and non-deuterated forms of Cuprolinic Blue, researchers can gain a more detailed understanding of how these weak interactions influence the molecular structure and packing in the solid state.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) - Protiated | Expected Frequency Range (cm⁻¹) - Deuterated (d12) | Key Information |
| C-H Stretch (Methyl) | ~2850 - 3000 | N/A | Characteristic of methyl groups. |
| C-D Stretch (Methyl) | N/A | ~2000 - 2300 | Confirms deuteration of methyl groups. cdnsciencepub.com |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | Probes the electronic environment of the macrocycle. |
| Ring Vibrations | Varies | Varies (minor shifts) | Sensitive to π-π stacking and other intermolecular interactions. |
Mass Spectrometry Techniques for Isotopic Purity Assessment
The isotopic purity of deuterated compounds like this compound is a critical parameter, and mass spectrometry (MS) stands out as a primary analytical technique for its determination. nih.govrsc.org High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers a robust method for assessing the isotopic enrichment and structural integrity of such labeled molecules. nih.govrsc.org
The fundamental principle behind using mass spectrometry for isotopic purity assessment lies in its ability to separate and detect ions based on their mass-to-charge ratio (m/z). msu.edu In the case of this compound, the incorporation of twelve deuterium atoms in place of hydrogen atoms results in a significant mass shift compared to its non-deuterated counterpart. This mass difference is readily detectable and allows for the quantification of the deuterated species relative to any residual non-deuterated (d0) or partially deuterated species. rsc.org
The process typically involves the following steps:
Ionization: The this compound sample is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI), to form gaseous ions. nih.govresearchgate.net
Mass Analysis: The ions are then accelerated and separated in a mass analyzer (e.g., Time-of-Flight, TOF) based on their distinct m/z values. almacgroup.com
Detection: A detector records the abundance of each ion, generating a mass spectrum.
The resulting mass spectrum will display a series of peaks corresponding to the different isotopologues of Cuprolinic Blue. The most abundant peak should correspond to the fully deuterated molecule (d12). By integrating the peak areas of the d12 isotopologue and any less-deuterated variants, the isotopic purity can be calculated. rsc.orgrsc.org This method is highly sensitive, requires minimal sample, and can provide rapid and accurate results. nih.govresearchgate.net
For complex molecules, tandem mass spectrometry (MS/MS) can be employed to gain further structural information and confirm the positions of the deuterium labels. nih.gov This involves isolating the parent ion of interest and subjecting it to fragmentation, with subsequent analysis of the resulting fragment ions.
A hypothetical isotopic distribution for a batch of this compound with high isotopic purity is presented in the table below. The data illustrates the relative abundances of the target d12 isotopologue and trace levels of incompletely deuterated species.
Table 1: Hypothetical Isotopic Purity Assessment of this compound by Mass Spectrometry
| Isotopologue | Relative Abundance (%) |
|---|---|
| This compound | 99.2 |
| Cuprolinic Blue-d11 | 0.6 |
Electronic Spectroscopy in the Context of Deuteration
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for characterizing the electronic structure of molecules like this compound, which possesses an extensive system of conjugated π-electrons. vulcanchem.commt.com The dark blue color of the compound is a direct result of its strong absorption of light in the visible region of the electromagnetic spectrum. vulcanchem.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily corresponding to π → π* transitions in aromatic and conjugated systems. up.ac.za
The UV-Vis spectrum of this compound is expected to be very similar to its non-deuterated counterpart, as the electronic transitions are primarily dependent on the π-electron system, which is not significantly altered by the substitution of hydrogen with deuterium. reddit.com The primary absorption bands for phthalocyanine-type molecules are typically found in the visible region, often referred to as the Q-band, and a more intense band in the near-UV region, known as the Soret or B-band. For instance, a related compound, copper phthalocyanine (B1677752), exhibits absorption bands that can be influenced by the central metal atom and substituents. science.gov The UV-Vis spectrum of Cuprolinic Blue has a characteristic absorption maximum around 610 nm.
The table below presents hypothetical UV-Vis absorption data for this compound, highlighting the characteristic electronic transitions.
Table 2: Hypothetical UV-Vis Absorption Data for this compound in DMSO
| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Q-Band | ~610 | High | π → π* |
Fluorescence Spectroscopy and Quenching Dynamics
Fluorescence spectroscopy provides insights into the excited-state properties of molecules. Upon absorption of light, a molecule like this compound is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The intensity and lifetime of this fluorescence are sensitive to the molecule's environment and structure. slideshare.net
Deuteration can have a notable effect on fluorescence properties, often leading to an increase in fluorescence quantum yield and lifetime. researchgate.net This phenomenon, known as the deuterium isotope effect, arises because the C-D bond vibrations are at a lower frequency than C-H bond vibrations. Consequently, non-radiative decay pathways, which compete with fluorescence and often involve vibrational energy dissipation, are less efficient in the deuterated compound. This reduction in non-radiative decay leads to enhanced fluorescence. researchgate.net
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. slideshare.netresearchgate.net It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. slideshare.netmdpi.com The study of quenching dynamics can reveal information about the interaction of the fluorophore with other molecules (quenchers) in its vicinity.
In the context of this compound, quenching studies could involve monitoring the decrease in its fluorescence intensity upon the addition of a known quencher. The efficiency of quenching can be described by the Stern-Volmer equation. bham.ac.uk Comparing the quenching constants for this compound and its non-deuterated analog could provide further insights into the excited-state processes and the role of deuteration. For example, a study on other deuterated compounds has shown a significant kinetic deuterium isotope effect in quenching reactions. psu.edu
The table below outlines hypothetical fluorescence data and quenching parameters for this compound.
Table 3: Hypothetical Fluorescence and Quenching Data for this compound
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex, nm) | ~610 |
| Emission Wavelength (λem, nm) | ~670 |
| Fluorescence Lifetime (τf, ns) | Expected to be longer than non-deuterated analog |
Mechanistic Investigations of Cuprolinic Blue D12 Interactions Within Research Systems
Elucidation of Binding Stoichiometry and Kinetics with Macromolecular Targets
The interaction of Cuprolinic Blue-d12 with macromolecular targets such as proteoglycans and nucleic acids is fundamental to its application as a specific stain in biological research. The binding is characterized by high affinity and specificity, which can be quantified through stoichiometric and kinetic studies.
Cuprolinic Blue is extensively used at the ultrastructural level to identify and characterize proteoglycans (PGs) and their constituent glycosaminoglycan (GAG) chains in the extracellular matrix. bvsalud.orgscience.gov The dye's cationic nature facilitates strong electrostatic interactions with the anionic sulfate (B86663) and carboxyl groups present on GAGs. This binding allows for the visualization of distinct proteoglycan populations within tissues.
Studies using the non-deuterated form, Cuprolinic Blue, have demonstrated its ability to precipitate GAGs, forming electron-dense filaments that can be observed via transmission electron microscopy. science.gov This has enabled the morphological characterization of various proteoglycans in different tissues. For instance, in the developing pubic symphysis, Cuprolinic Blue staining, combined with enzymatic digestion, has been used to identify and distinguish different types of proteoglycan filaments, primarily composed of chondroitin (B13769445) sulfate. bvsalud.orgunifesp.br The analysis revealed dynamic changes in the distribution of proteoglycans like decorin and versican during tissue development. unifesp.br While these studies confirm a strong interaction, detailed quantitative data on the binding stoichiometry and kinetic constants for the this compound isotope specifically are not extensively documented in the available literature. However, the qualitative evidence strongly supports a specific binding mechanism that allows for the differentiation of various proteoglycans.
Table 1: Proteoglycans and Glycosaminoglycans Identified by Cuprolinic Blue Staining
| Macromolecule | Tissue/Context | Research Finding | Citation |
| Chondroitin Sulfate | Mouse Pubic Symphysis, Prostatic Stroma | Identified as the primary sulfated GAG in proteoglycan filaments; its frequency increases in early stages of androgenic blockade. | bvsalud.orgunifesp.brresearchgate.net |
| Decorin | Mouse Pubic Symphysis, Mammary Carcinoma | Observed as a component of the ligament during its formation and expressed by stromal cells in response to tumor growth. | bvsalud.orgunifesp.br |
| Versican | Mouse Pubic Symphysis, Human Prostate Tissue | Associated with ligament relaxation and water retention; immunolocalized to periacinar and peritumoral stroma. | unifesp.brresearchgate.net |
| Perlecan | Gerbil Prostatic Stroma | Amount significantly increases after castration with androgenic blockade, suggesting androgen-independent modulation. | researchgate.net |
| Hyaluronic Acid | Mouse Pubic Symphysis, Mammary Carcinoma | Confirmed in the perichondrium, fibrocartilage, and ligament; may play a role in tumor progression by hydrating the extracellular matrix. | bvsalud.orgunifesp.br |
This compound demonstrates a strong binding affinity for nucleic acids, a characteristic driven by its planar aromatic structure and positive charge. vulcanchem.com The interaction with DNA is robust, with studies on the non-deuterated analog reporting a high affinity constant (Kaff) greater than 10⁷ M⁻¹. nih.gov This tight binding is the result of at least two distinct interaction modes: intercalation and external binding. nih.gov
The primary mechanisms governing this interaction include:
π-π Stacking Interactions : The planar, aromatic macrocyclic ring of the dye intercalates between the base pairs of DNA or RNA, stabilized by π-π stacking forces. vulcanchem.com
Electrostatic Interactions : A strong electrostatic attraction exists between the positively charged copper complex at the core of the dye and the negatively charged phosphate (B84403) backbone of nucleic acids. vulcanchem.comnih.gov
Evidence for strong intercalation has been provided by gel electrophoresis experiments, where the presence of Cuprolinic Blue significantly retards the migration of plasmid DNA. nih.gov
Thermodynamically, the binding process is highly favorable. Research has indicated that this compound has a particular specificity for single-stranded RNA, forming highly stable complexes. vulcanchem.com This preference is attributed to the dye's ability to recognize and bind to unique structural motifs in RNA, such as single-stranded loops and bulges. vulcanchem.com This specificity is exploited in neuroanatomical studies, where the dye selectively stains neuronal Nissl bodies and nucleoli, which are rich in RNA. vulcanchem.comnih.gov
Table 2: Summary of Kinetic and Thermodynamic Parameters for Cuprolinic Blue-Nucleic Acid Interactions
| Parameter | Value/Observation | Macromolecule | Method | Citation |
| Affinity Constant (Kaff) | > 10⁷ M⁻¹ | Calf Thymus DNA | Spectroscopic Titration | nih.gov |
| Binding Modes | Intercalation, External Binding | Calf Thymus DNA | Spectroscopic Titration, Gel Electrophoresis | nih.gov |
| Driving Forces | π-π Stacking, Electrostatic Interactions | DNA/RNA | Mechanistic Analysis | vulcanchem.comnih.gov |
| Binding Specificity | Preferential binding to single-stranded RNA (ssRNA) over double-stranded DNA (dsDNA) | RNA, DNA | Staining Studies | vulcanchem.comnih.gov |
Isotopic Tracing and Hydrogen Exchange Studies
The "d12" designation in this compound signifies that twelve hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling is a critical feature for certain advanced research applications. The primary advantage of this deuteration is the enhancement of the dye's spectroscopic properties by altering its vibrational modes, without significantly changing its underlying chemical reactivity or binding affinities. vulcanchem.com
While specific hydrogen exchange studies detailing the kinetics of deuterium transfer from this compound to its environment or macromolecular targets are not widely published, the principles of such studies are well-established. In hydrogen exchange (HX) experiments, the rate at which isotopes are exchanged can provide information about the solvent accessibility and hydrogen bonding of the target molecule. nih.gov For this compound, the deuteration serves as a stable intrinsic label. This can be potentially useful in techniques like Neutron Scattering or certain types of vibrational spectroscopy (e.g., Raman or IR), where the difference in mass between hydrogen and deuterium leads to distinguishable spectral shifts. The stability of the C-D bond means that post-formational exchange at earth-surface temperatures is generally minimal, ensuring the label remains intact during experimental procedures. geochemsoc.org
Conformational Changes Induced by this compound Binding
The binding of a small molecule to a macromolecule often induces conformational changes in one or both partners. Given the established binding modes of this compound, its interaction with nucleic acids is expected to cause significant structural alterations.
The primary mechanism of interaction with double-stranded DNA is intercalation. vulcanchem.comnih.gov This process involves the insertion of the planar phthalocyanine (B1677752) ring between adjacent base pairs of the DNA helix. Such an insertion necessitates a conformational change in the DNA, typically characterized by:
Unwinding of the Helix : The local helical twist angle decreases to accommodate the intercalator.
Lengthening of the Helix : The distance between the base pairs flanking the binding site increases.
These structural perturbations are a hallmark of intercalating agents and are fundamental to their biological effects. Similarly, the specific binding of this compound to single-stranded RNA loops and bulges would likely involve the stabilization of these non-canonical secondary structures, locking them into a specific conformation. vulcanchem.com This stabilization is crucial for the dye's function as a specific stain for RNA-rich organelles. nih.gov
Role of Molecular Microenvironment in Binding Specificity
The binding specificity of this compound is not solely an intrinsic property of the dye but is significantly influenced by the local molecular microenvironment. Key environmental factors include pH, ionic strength, and the presence of competing or cooperating molecules.
The electrostatic nature of the dye's interaction with polyanions like proteoglycans and nucleic acids means that ionic strength is a critical variable. vulcanchem.comnih.gov For instance, the use of Cuprolinic Blue in histochemistry often requires a high concentration of MgCl₂ to promote the formation of a stable chromophore with RNA and to ensure the precipitation of sulfated glycosaminoglycans. nih.gov This suggests that the divalent cations help to shield charge repulsion and facilitate the close association between the dye and its target.
Furthermore, steric factors play a role in determining binding sites. The specificity of related dyes like Alcian Blue has been shown to be influenced by the steric hindrance from bulky substituents on the chromophore, which can prevent access to certain binding pockets, such as the stacked base pairs of polynucleotides. researchgate.net Similarly, the precise geometry and charge distribution on this compound dictate its preferential binding to the highly sulfated and accessible regions of proteoglycans and the unique structural features of RNA. vulcanchem.comresearchgate.net The conditions under which staining is performed, such as temperature and the sequence of reagent application, can also impact the final staining pattern, highlighting the microenvironment's importance. nih.gov
Applications of Cuprolinic Blue D12 in High Resolution Biological Research Methodologies
Refined Ultrastructural Visualization Techniques
A primary application of Cuprolinic Blue-d12 is as a superior staining agent for visualizing the fine details of biological specimens, particularly in the context of electron microscopy.
Enhanced Electron Microscopy Staining Protocols with this compound
In electron microscopy, this compound functions as a cationic dye that binds to and stabilizes anionic macromolecules like proteoglycans and glycosaminoglycans. nih.govresearchgate.net Its use, often as part of critical electrolyte concentration methods, enables the selective precipitation and clear visualization of these molecules. The presence of deuterium (B1214612) in this compound can subtly alter the electron scattering properties of the stained structures, which may lead to a finer level of detail in the resulting electron micrographs. The fundamental mechanism mirrors that of its non-deuterated counterpart, Cuprolinic Blue, which is well-known for forming highly ordered, electron-dense precipitates with sulfated proteoglycans, rendering them easily visible at the ultrastructural level. nih.govresearchgate.netresearchgate.net Standard staining protocols for transmission electron microscopy (TEM) often involve applying a staining solution, such as 1% Toluidine Blue with 2% Borate, to thick sections on a glass slide, followed by heating, rinsing, and mounting for observation. ihcworld.com This general approach can be adapted for this compound to enhance the visualization of specific components.
Correlative Light and Electron Microscopy (CLEM) Approaches
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the dynamic, functional insights from light microscopy with the high-resolution structural details from electron microscopy. delmic.comhitachi-hightech.comdtic.milwiley.com this compound is a valuable asset in CLEM methodologies. hitachi-hightech.com Some phthalocyanine (B1677752) dyes possess fluorescent properties, allowing for the initial localization of stained structures, like proteoglycan aggregates, using fluorescence microscopy. delmic.com Following localization, the same specimen can be processed for electron microscopy, where the electron-dense copper within the dye facilitates high-resolution imaging. delmic.com Integrated CLEM systems, which combine a scanning electron microscope (SEM) with a fluorescence microscope, streamline this process, enabling rapid and precise correlation between the two imaging modalities. delmic.comnih.gov The deuterated nature of this compound could offer improved photostability or a distinct spectral signature in fluorescence applications, further refining the correlative analysis.
Advances in Extracellular Matrix (ECM) Component Research
The study of the extracellular matrix (ECM)—the intricate network of molecules providing structural and biochemical support to cells—has been significantly advanced by the use of specialized probes like this compound.
High-Resolution Analysis of Proteoglycans and Glycosaminoglycans
This compound is particularly effective for the high-resolution analysis of proteoglycans (PGs) and glycosaminoglycans (GAGs). nih.govresearchgate.netresearchgate.net The cationic nature of the dye facilitates stoichiometric binding to the anionic sulfate (B86663) and carboxyl groups present on GAG chains. nih.gov When this process is carried out under controlled ionic strength, it allows for the differential precipitation and subsequent visualization of different types of GAGs. nih.gov In electron microscopy, this binding results in distinct, electron-dense filamentous or granular precipitates, which clearly reveal the organization and distribution of PGs and GAGs within the ECM and on cell surfaces. nih.govresearchgate.net The precise measurement and arrangement of these stained structures provide valuable insights into their biological functions. nih.gov
| Macromolecule | Staining Principle | Visualization Outcome in Electron Microscopy |
| Proteoglycans (PGs) | Ionic interaction between the cationic this compound and the anionic GAG chains of the PGs. | Electron-dense filamentous or granular precipitates are formed. researchgate.net |
| Glycosaminoglycans (GAGs) | Stoichiometric binding of the dye to the sulfate and carboxyl groups of the GAGs. | Selective precipitation allows for the differential analysis of various GAG types. nih.gov |
Investigations into Nucleic Acid Structure and Function
While primarily used for staining proteoglycans, the polycationic nature of Cuprolinic Blue and its derivatives also facilitates interaction with other anionic biopolymers, including nucleic acids. vulcanchem.com The planar, aromatic structure of the phthalocyanine ring can intercalate between the base pairs of DNA and RNA. vulcanchem.comatdbio.com This interaction can be leveraged to visualize the condensed state of chromatin in the cell nucleus or to study the organization of viral nucleic acids. The use of this compound in this context could be particularly beneficial for techniques like neutron scattering or mass spectrometry-based imaging, where the deuterium label provides a distinct signal to differentiate the stained nucleic acids from other cellular components. It is noteworthy that this application is less common than its use in ECM research and requires specific experimental conditions to ensure selectivity for nucleic acids. vulcanchem.com Studies have indicated that Cuprolinic Blue can form a stable blue chromophore with single-stranded RNA in neuronal Nissl substance and nucleoli. impurity.comnih.gov
Advanced Studies of DNA and RNA Interactions
This compound serves as a critical reagent in the advanced study of DNA and RNA interactions, particularly in the context of DNA-RNA hybrids and the influence of molecular crowding on these interactions. Its strong binding affinity for nucleic acids is driven by both π-π stacking interactions between its aromatic rings and the nucleic acid bases, and electrostatic interactions between the positively charged copper complex and the negatively charged phosphate (B84403) backbone. researchgate.net This binding is tight, with an affinity constant (Kaff) greater than 10(7) M-1. nih.gov
One of the key applications of this compound is in gel electrophoresis, where it is used as an intercalating agent. researchgate.netnih.gov This allows for the study of the formation and stability of DNA-RNA hybrids, which are crucial intermediates in numerous biological processes, including DNA replication and transcription. mdpi.com The intercalation of this compound into the hybrid structures retards their migration through the gel, providing a clear indication of hybrid formation and allowing for the characterization of factors that influence their stability. nih.gov
Research has also utilized this compound to investigate the structure of DNA-RNA hybrid G-quadruplexes, which are implicated in telomere maintenance. nih.gov The dye's interaction with these complex structures can provide insights into their folding patterns and stability, which are critical for their biological function. nih.gov
Characterization of Nucleic Acid Conformation and Stability
The conformation of nucleic acids is critical to their function, and this compound provides a means to probe these structures. The dye exhibits a notable specificity for single-stranded RNA (ssRNA) in the presence of high concentrations of magnesium chloride (MgCl2). capes.gov.brnih.gov This selectivity is attributed to the dye's ability to form stable, non-electrostatic complexes with unstacked purine (B94841) bases, particularly adenine (B156593), which are more accessible in single-stranded regions. nih.gov This property allows researchers to distinguish between single-stranded and double-stranded regions within RNA molecules, as well as to differentiate between RNA and native DNA. nih.gov
This differential staining is invaluable for studying the conformational changes in RNA, such as the formation of loops and bulges, which are often sites of protein binding or catalytic activity. researchgate.net By using this compound, researchers can monitor changes in the amount of single-stranded RNA under various conditions, providing insights into the stability of different RNA conformations.
Furthermore, the binding of this compound itself can influence the stability of nucleic acids. Studies have shown that the intercalation of the dye into DNA increases its melting temperature, indicating a stabilization of the double helix. nih.gov This stabilizing effect can be harnessed to study the thermodynamics of nucleic acid structures and the effects of other molecules on their stability.
| Property | Observation with this compound | Reference |
| Binding Affinity (Kaff) to DNA | > 10(7)M-1 | nih.gov |
| Interaction Mechanism | Intercalation and electrostatic interactions | researchgate.netnih.gov |
| Specificity with 1M MgCl2 | Binds specifically to single-stranded RNA | capes.gov.brnih.gov |
| Effect on DNA Stability | Increases DNA melting temperature | nih.gov |
Neuronal and Neural Tissue Research Applications
The nervous system's complexity requires highly specific and sensitive methods for visualizing its cellular and subcellular components. This compound has proven to be a superior staining agent in this field.
Selective Staining of Neuronal Nissl Substance and Nucleoli
This compound is highly effective for the selective staining of Nissl substance and nucleoli in neurons. nih.gov Nissl substance, which is composed of rough endoplasmic reticulum and free ribosomes, is rich in ribosomal RNA (rRNA). The dye's strong affinity for RNA allows for the prominent and specific staining of these structures, which appear as a stable blue chromophore. nih.gov This is particularly useful in distinguishing neurons from surrounding glial cells and connective tissue, which show minimal coloration. nih.gov
The specificity of this compound for RNA, especially in the presence of MgCl2, makes it a more selective and reliable stain for quantifying neuronal populations compared to traditional dyes. nih.gov This has been demonstrated in studies of the equine myenteric plexus, where Cuprolinic Blue staining was used to establish regional variations in neuronal density, providing evidence for a pacemaker mechanism in the pelvic flexure. beilstein-journals.org
| Stained Structure | Key Component Targeted | Significance in Neuronal Research | Reference |
| Nissl Substance | Ribosomal RNA (rRNA) | Identification and quantification of neurons | nih.govbeilstein-journals.org |
| Nucleoli | Ribosomal RNA (rRNA) | Visualization of neuronal nuclei and activity | nih.gov |
Methodological Enhancements for Neural Circuitry Analysis
In the intricate task of mapping neural circuits, this compound serves as an excellent counterstain in immunocytochemistry protocols. nih.gov When used in conjunction with techniques that label specific neuronal pathways, such as those using anterograde tracers like Phaseolus vulgaris leucoagglutinin (PHA-L), this compound provides clear visualization of the surrounding neuronal architecture. nih.gov This allows for the precise localization of labeled fibers and terminals within the broader context of the neural tissue. nih.gov
Applications in Microbial and Parasitological Research Methodologies
The ability of this compound to specifically stain nucleic acids also extends its utility to the study of microorganisms and parasites.
In the field of microbiology, this compound can be employed to study the organization and dynamics of microbial nucleic acids. For instance, it can be used to visualize the bacterial nucleoid, the region within the prokaryotic cell where the genetic material is located. Staining with this compound can help in studying changes in nucleoid condensation and organization during different phases of the bacterial cell cycle or in response to environmental stresses. Given that extracellular DNA (eDNA) is a key component of the biofilm matrix, this compound could potentially be used to visualize and study the distribution of eDNA within biofilms. au.dk
In parasitology, the identification and quantification of parasites are often reliant on staining techniques that highlight their morphological features. This compound's affinity for nucleic acids makes it a candidate for staining protozoan and helminth parasites. dspacedirect.orgekb.eg For protozoan parasites like Plasmodium, the causative agent of malaria, staining of the nucleic acid-rich nucleus and cytoplasm can aid in their detection and in the differentiation of their various life cycle stages within blood smears. nih.gov Similarly, for helminth parasites, staining can help in visualizing the internal structures that are crucial for their identification. ekb.eg While traditional stains like Giemsa and hematoxylin (B73222) are commonly used, the high specificity of Cuprolinic Blue for nucleic acids could offer advantages in certain research applications, particularly for quantitative studies of parasite load.
A study on salamander larvae demonstrated the use of Cuprolinic Blue to visualize glycosaminoglycan-cuprolinic blue precipitates in mineralizing tissues, showcasing its application in studying developmental processes in non-mammalian vertebrates. science.gov This suggests a broader applicability of the dye in diverse biological systems.
| Research Area | Application of this compound | Potential Findings | References |
| Microbiology | Staining of bacterial nucleoids and biofilm eDNA | Insights into bacterial chromosome organization and biofilm structure | au.dk |
| Parasitology (Protozoa) | Staining of parasite nuclei and cytoplasm | Detection, identification, and stage differentiation of parasites like Plasmodium | dspacedirect.orgnih.gov |
| Parasitology (Helminths) | Staining of internal structures | Morphological identification and characterization | ekb.eg |
| Developmental Biology | Visualization of specific macromolecules in tissues | Understanding tissue composition and developmental changes | science.gov |
Methodological Innovations and Refinements in Cuprolinic Blue D12 Utilization
Development of Optimized Staining Conditions for Deuterated Probes
The successful application of deuterated probes like Cuprolinic Blue-d12 hinges on the optimization of staining conditions to ensure high specificity and signal-to-noise ratio. The principles governing the staining are similar to the non-deuterated parent compound, but adjustments are critical to leverage the unique properties of the isotopic label. Key parameters that are routinely optimized include dye concentration, temperature, pH, and the chemical environment of the staining solution.
Research findings indicate that for its non-deuterated counterpart, Cuprolinic Blue, a concentration of 0.5% and a temperature of 37°C are optimal for counterstaining gut wholemounts. nih.gov Lower concentrations and temperatures are effective for central nervous system material. nih.gov A crucial element for specificity is the composition of the staining buffer. The addition of magnesium chloride (MgCl2) at high concentrations (e.g., 1 M) is a well-established method to ensure that Cuprolinic Blue specifically binds to single-stranded RNA (ssRNA), while leaving DNA and other components unstained. nih.govnih.gov The positively charged dye interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, but the presence of MgCl2 modulates this interaction to favor ssRNA. nih.govvulcanchem.com
The development of protocols for deuterated probes involves iterative testing to balance staining intensity with background clarity, ensuring that the isotopic signal detected by subsequent analytical methods is a true representation of the target's abundance.
Table 1: Optimized Staining Parameters for Cuprolinic Blue Probes
| Parameter | Condition | Rationale | Supporting Findings |
| Probe Concentration | 0.05% - 0.5% | To achieve a balance between strong signal and low background noise. | Optimized at 0.5% for enteric neurons; lower concentrations for CNS tissue. nih.gov |
| Temperature | 37°C | Enhances staining kinetics for certain tissues. | Optimal for gut wholemounts. nih.gov |
| Ionic Strength | ~1 M MgCl2 | Confers high specificity for single-stranded RNA. | Prevents DNA staining and enhances specificity for ssRNA. nih.gov |
| Fixation | Modified Carnoy solution | Preserves tissue morphology and optimizes staining results. | Found to provide optimal results for cell smears and tissue sections. nih.gov |
Integration of this compound with Advanced Imaging Modalities
The primary advantage of using this compound is its compatibility with advanced imaging modalities that can differentiate between isotopes. This integration transforms the probe from a simple histological stain into a powerful tool for quantitative bio-imaging.
Secondary Ion Mass Spectrometry (SIMS): NanoSIMS is a particularly powerful technique in this context. It is a form of imaging mass spectrometry that bombards a sample surface with a primary ion beam, sputtering secondary ions from the surface. nih.gov These secondary ions are then analyzed by a mass spectrometer to generate high-resolution images of elemental and isotopic distribution. nih.gov When tissues are stained with this compound, NanoSIMS can be used to map the distribution of deuterium (B1214612). By measuring the ratio of deuterium to hydrogen (or a polyatomic species like C₂D⁻/C₂H⁻ as a proxy), a quantitative map of the probe's location, and thus the target molecule (ssRNA), can be generated at subcellular resolution. nih.gov This allows for multiplexed measurements, capturing images of other biologically critical elements like phosphorus and sulfur simultaneously. nih.gov
Mass Spectrometry Imaging (MSI): Beyond SIMS, other MSI techniques can be employed. These methods visualize the spatial distribution of molecules by analyzing the mass-to-charge ratio of ions generated from different points on a tissue section. acs.org The distinct mass of this compound, owing to its deuterium atoms, allows it to be clearly distinguished from endogenous molecules of similar structure, enabling precise localization without interference. acs.org
Electron Microscopy: At the ultrastructural level, Cuprolinic Blue has been used to visualize proteoglycans in tissues, a capability that extends to its deuterated form. researchgate.netresearchgate.net The high electron density of the copper atom in the molecule provides contrast, allowing for the fine structural localization of bound targets.
Quantitative Analysis Techniques Using Isotopic Labeling
Isotopic labeling is a cornerstone of modern quantitative biology. creative-proteomics.comlongdom.org The use of stable isotopes like deuterium (²H) in probes such as this compound allows for precise quantification because the labeled compound is chemically and biologically identical to its unlabeled counterpart but is distinguishable by mass. creative-proteomics.com
The quantification process relies on mass spectrometry. core.ac.uk After staining, the tissue can be analyzed in bulk or via imaging. The mass spectrometer measures the relative intensities of the ion signals corresponding to the deuterated probe and a reference. This reference can be an endogenous, non-deuterated molecule or an internal standard added in a known amount. frontiersin.org
For example, in a NanoSIMS experiment, the ratio of the C₂D⁻ signal to the C₂H⁻ signal is measured. nih.gov This isotopic ratio is directly proportional to the concentration of the this compound in the analyzed micro-volume. By correlating this ratio to the known structure and binding stoichiometry of the probe to its target (ssRNA), researchers can derive a quantitative measure of the target molecule's abundance in specific cells or subcellular compartments. creative-proteomics.com This approach provides a significant advantage over fluorescence-based methods, which can be prone to photobleaching and difficulties in absolute quantification.
Table 2: Principle of Quantitative Analysis via Isotopic Labeling
| Step | Description | Technique | Output |
| 1. Labeling | Tissue is stained with this compound under optimized conditions. | Histochemical Staining | Target molecules (ssRNA) are tagged with the deuterated probe. |
| 2. Detection | The sample is analyzed with a mass spectrometry-based imaging platform. | NanoSIMS, MSI | Mass spectra are generated from discrete locations on the sample. |
| 3. Measurement | The instrument measures the ion intensity of the deuterated probe signal (e.g., C₂D⁻) and a reference signal (e.g., C₂H⁻). | Mass Spectrometry | Isotope ratio (e.g., C₂D⁻/C₂H⁻). nih.gov |
| 4. Quantification | The measured isotope ratio is correlated to the concentration of the target molecule. | Data Analysis | A quantitative map or value of target abundance. creative-proteomics.com |
Protocols for Enhanced Specificity and Reduced Background in Staining Applications
Achieving high specificity and minimizing background are critical for any staining application, and especially so when quantitative data is the goal. For this compound, several methodological refinements can be employed to enhance its performance.
Control of Staining Sequence: In immunocytochemistry protocols where this compound is used as a counterstain, the order of application is crucial. Research has shown that applying the Cuprolinic Blue stain before the chromogen (e.g., DAB in peroxidase-based methods) is essential to maintain its specific staining pattern. nih.gov If applied after, non-specific coloration of muscle and connective tissue can occur, obscuring the specific neuronal staining. nih.gov
Ionic Environment Control: As detailed in section 6.1, the most effective method for ensuring specificity for ssRNA is the inclusion of a high concentration of magnesium chloride in the staining solution. nih.gov This suppresses the binding of the dye to DNA and other polyanions, thereby reducing background and off-target staining. nih.govnih.gov
Washing and Blocking: Standard histological practices for reducing background are also applicable. Thorough washing steps after staining with appropriate buffers help to remove any unbound or loosely bound probe molecules. biorbyt.com While blocking steps are more commonly associated with immunohistochemistry, using a pre-incubation buffer to saturate non-specific binding sites can also be beneficial in some contexts. biorbyt.com
Concentration Optimization: As with any reagent, using the lowest effective concentration of this compound helps to minimize background staining. biorbyt.com This must be determined empirically for each tissue type and experimental setup.
Table 3: Protocols for Enhanced Staining Specificity
| Protocol | Description | Purpose |
| Pre-Chromogen Application | This compound is applied before the final chromogen in multi-step protocols. | Prevents non-specific background coloration in immunoperoxidase methods. nih.gov |
| High Molarity Salt Buffer | Staining is performed in a buffer containing ~1 M MgCl2. | Ensures specific binding to single-stranded RNA over DNA. nih.gov |
| Thorough Washing | Multiple rinses with a suitable buffer after the staining step. | Removes excess and non-specifically bound probe, reducing background. biorbyt.com |
| Concentration Titration | The optimal concentration of the dye is determined experimentally. | Minimizes off-target binding while maintaining a strong specific signal. biorbyt.com |
Theoretical and Computational Modeling of Cuprolinic Blue D12 Interactions
Molecular Dynamics Simulations of Compound-Target Binding
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By simulating the interactions between Cuprolinic Blue-d12 and its biological target, ssRNA, we can gain insights into the binding process, the stability of the resulting complex, and the specific molecular interactions that govern recognition.
A hypothetical MD simulation could be set up to model this compound with a known ssRNA sequence rich in purine (B94841) bases, particularly adenine (B156593), which is suggested as a primary interaction site for the non-deuterated parent compound. nih.gov The simulation would track the trajectory of the dye as it approaches and binds to the RNA, revealing the key energetic and conformational changes that occur. Such simulations can elucidate the role of π-π stacking interactions between the planar aromatic rings of the dye and the nucleic acid bases, as well as electrostatic interactions between the positively charged copper complex and the negatively charged phosphate (B84403) backbone of RNA.
Hypothetical Research Findings from MD Simulations:
Analysis of the simulation trajectories would aim to identify the most stable binding poses of this compound and the specific nucleotides involved in the interaction. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of the RNA upon dye binding. nih.gov The binding free energy, a critical parameter for quantifying binding affinity, could be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
Table 1: Hypothetical MD Simulation Data for this compound Binding to an Adenine-Rich ssRNA Sequence
| Parameter | Hypothetical Value | Interpretation |
| Binding Free Energy (ΔG_bind) | -12.5 kcal/mol | Indicates a strong and spontaneous binding interaction. |
| Key Interacting Nucleotides | Adenine-5, Adenine-6 | Suggests specific recognition of adjacent adenine bases. |
| Dominant Interaction Type | π-π Stacking | The planar core of the dye stacks with the purine rings. |
| RMSD of Complex | 1.8 Å | Shows the formation of a stable complex over the simulation time. |
This table is illustrative and presents hypothetical data that could be generated from the proposed molecular dynamics simulations.
Quantum Chemical Calculations of Deuteration Effects on Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules. researchgate.netscielo.brredalyc.orgscielo.org.peacs.org For this compound, these calculations can reveal how the replacement of twelve hydrogen atoms with deuterium (B1214612) affects its electronic structure, which in turn influences its spectroscopic properties and interaction potential.
The primary effect of deuteration is the change in the vibrational frequencies of C-D bonds compared to C-H bonds, a consequence of the increased mass of deuterium. researchgate.netarxiv.org This alteration is readily observable in infrared and Raman spectroscopy. Quantum chemical calculations can predict these vibrational spectra, providing a theoretical fingerprint to confirm the isotopic labeling. Furthermore, these calculations can determine subtle changes in the molecule's geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). While deuteration is not expected to drastically alter the chemical reactivity, it can influence non-covalent interactions and the rates of certain reactions through kinetic isotope effects.
Hypothetical Research Findings from Quantum Chemical Calculations:
Table 2: Hypothetical Comparison of Calculated Electronic Properties
| Property | Cuprolinic Blue (H12) | This compound | Predicted % Change |
| HOMO Energy | -5.21 eV | -5.22 eV | -0.19% |
| LUMO Energy | -3.15 eV | -3.15 eV | 0.00% |
| Dipole Moment | 1.5 Debye | 1.49 Debye | -0.67% |
| C-H/C-D Stretch Freq. | ~3000 cm⁻¹ | ~2200 cm⁻¹ | ~-26.7% |
This table is illustrative and presents hypothetical data that could be generated from the proposed quantum chemical calculations. The significant change in vibrational frequency is a known effect of deuteration. researchgate.netarxiv.org
Predictive Modeling of Binding Affinity and Specificity
Building on the insights from MD and quantum chemical calculations, predictive modeling can be employed to forecast the binding affinity and specificity of this compound for various RNA sequences. Modern approaches often utilize machine learning algorithms trained on large datasets of known RNA-small molecule interactions. oup.comacs.orgshanghaitech.edu.cnoup.comacs.org
A predictive model for this compound could be developed using a quantitative structure-activity relationship (QSAR) approach or more advanced deep learning architectures. The model would be trained on features derived from both the dye (e.g., electronic properties, shape, charge distribution) and the RNA target (e.g., sequence, secondary structure). The goal would be to create a model that can accurately predict the binding affinity (e.g., as pKd or ΔG) for any given RNA sequence.
Hypothetical Research Findings from Predictive Modeling:
Such a model could be used to screen a virtual library of RNA structures, such as different viral or cellular non-coding RNAs, to identify potential new targets for this compound. It could also be used to investigate the basis of its specificity for single-stranded RNA over double-stranded DNA or other polyanions. The model might predict, for instance, that the dye has a higher affinity for RNA sequences that can form specific loop or bulge structures which present an optimal binding pocket.
Table 3: Hypothetical Predicted Binding Affinities (pKd) for this compound with Different RNA Motifs
| RNA Target Motif | Predicted pKd | Predicted Specificity |
| ssRNA Adenine-rich loop | 7.9 | High |
| ssRNA Guanine-rich loop | 6.8 | Moderate |
| ssRNA Pyrimidine-rich loop | 5.5 | Low |
| dsRNA A-form helix | 4.2 | Very Low |
This table is illustrative and presents hypothetical data that could be generated from the proposed predictive modeling studies. pKd is the negative logarithm of the dissociation constant; a higher value indicates stronger binding.
Comparative Academic Analysis with Analogous Research Probes
Performance Comparison with Non-Deuterated Cuprolinic Blue in Research Settings
Direct comparative studies detailing the specific performance differences between Cuprolinic Blue-d12 and its non-deuterated form in research settings are not extensively documented in publicly available literature. However, based on the well-established principles of deuteration in fluorescent molecules, several performance enhancements for this compound can be inferred. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a known strategy to improve the photophysical properties of fluorescent dyes.
Incorporating deuterium into the chemical structure of a fluorescent probe can lead to an increased fluorescence quantum yield. This enhancement is attributed to the reduction of non-radiative decay pathways, allowing the molecule to emit more photons upon excitation. Consequently, this compound is expected to provide brighter signals in imaging applications compared to non-deuterated Cuprolinic Blue.
Furthermore, deuteration is known to enhance the photostability of fluorescent dyes. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond makes the molecule more resistant to photochemical degradation under prolonged illumination. This increased stability would allow for longer exposure times and more robust time-lapse imaging experiments when using this compound.
Table 1: Inferred Performance Enhancements of this compound
| Feature | Non-Deuterated Cuprolinic Blue | This compound (Inferred) | Rationale |
|---|---|---|---|
| Fluorescence Quantum Yield | Standard | Higher | Deuteration reduces non-radiative decay pathways. |
| Photostability | Standard | Higher | The C-D bond is stronger than the C-H bond, increasing resistance to photobleaching. |
| Signal-to-Noise Ratio | Good | Potentially Improved | Increased brightness can lead to better differentiation from background noise. |
| Suitability for Long-Term Imaging | Moderate | High | Enhanced photostability allows for extended imaging sessions with less signal degradation. |
Differentiation from Other Cationic Dyes and Stains in Terms of Specificity and Resolution
Cuprolinic Blue distinguishes itself from other cationic dyes and stains through its remarkable specificity under controlled conditions, offering high-resolution staining of particular biomolecules.
Unlike broadly acting cationic dyes, Cuprolinic Blue, in the presence of a high magnesium chloride concentration, exhibits a high affinity for single-stranded RNA (ssRNA). This specificity allows for the precise localization of ssRNA in neuronal Nissl substance and nucleoli, providing clear and prominent staining of enteric neurons with minimal background coloration of surrounding muscle and connective tissues. nih.gov This is a significant advantage over traditional neuronal dyes that often produce non-specific staining.
In the realm of glycosaminoglycan (GAG) histochemistry, Cuprolinic Blue also demonstrates unique properties. It is a cationic phthalocyanin-like dye that, unlike Alcian Blue and Astra Blue, can produce a distinct metachromatic reaction. nih.gov This means it stains different substances in different colors; for instance, mast cell granules and cartilage matrix appear in violet shades (metachromatic), while nuclear chromatin is stained a bright blue (orthochromatic). nih.gov This differential staining capability provides a higher level of resolution and information compared to monochromatic stains.
Table 2: Specificity Comparison of Cationic Dyes
| Dye | Primary Target(s) | Key Differentiating Feature |
|---|---|---|
| Cuprolinic Blue | Single-stranded RNA (with high MgCl2), Glycosaminoglycans | High specificity for ssRNA; exhibits metachromasia with GAGs. nih.govnih.gov |
| Alcian Blue | Glycosaminoglycans | A commonly used stain for acidic mucosubstances, but can be less specific than Cuprolinic Blue under certain conditions. nih.gov |
| Traditional Neuronal Dyes | General neuronal structures | Often exhibit non-specific staining of surrounding tissues. nih.gov |
Advantages and Limitations of Deuteration in Biological Probes
The use of deuteration in biological probes offers a range of advantages that can significantly enhance their utility in research, but it is not without its limitations.
Advantages:
Improved Photophysical Properties: As previously mentioned, deuteration can lead to a higher fluorescence quantum yield and increased photostability. researchgate.net This results in brighter and more durable probes, which is particularly beneficial for demanding imaging techniques such as single-molecule tracking and super-resolution microscopy.
Reduced Phototoxicity: By minimizing photochemical reactions that can generate reactive oxygen species, deuterated probes can be less phototoxic to living cells, enabling longer and safer live-cell imaging experiments.
Enhanced Signal-to-Noise Ratio: The increased brightness of deuterated probes can improve the signal-to-noise ratio, allowing for the detection of low-abundance targets and clearer visualization of cellular structures.
Limitations:
Cost and Availability: The synthesis of deuterated compounds is often more complex and expensive than their non-deuterated counterparts, which can limit their accessibility for routine laboratory use.
Subtle Isotope Effects: While generally considered to have minimal impact on biological systems, the heavier mass of deuterium can in some cases lead to kinetic isotope effects, potentially altering the rates of biological reactions or interactions. This is a critical consideration in studies where precise kinetic measurements are required.
Lack of Extensive Characterization: For many deuterated probes, including this compound, there is a limited body of research directly comparing their performance to the non-deuterated versions in various biological applications. This necessitates a degree of inference based on the known effects of deuteration on other fluorophores.
Table 3: Summary of Advantages and Limitations of Deuteration in Biological Probes
| Aspect | Details |
|---|---|
| Advantages | Increased fluorescence quantum yield, enhanced photostability, reduced phototoxicity, improved signal-to-noise ratio. researchgate.net |
| Limitations | Higher cost of synthesis, potential for kinetic isotope effects, limited direct comparative data for some probes. |
Future Research Directions and Emerging Academic Applications for Cuprolinic Blue D12
Exploration of Novel Binding Targets and Interaction Mechanisms
While Cuprolinic Blue is well-established for its high-affinity binding to sulfated glycosaminoglycans (GAGs) in proteoglycans and to single-stranded RNA, future research is aimed at identifying and characterizing novel binding partners and interaction dynamics. biosynth.comnih.govnih.gov The core of this exploration lies in moving beyond known targets to uncover new biological roles and applications for the dye.
One promising area is the investigation of its interactions with non-canonical nucleic acid structures . researchgate.net Recent studies on related phthalocyanine (B1677752) dyes suggest a potential affinity for G-quadruplexes (G4s), which are specialized secondary structures found in guanine-rich regions of both DNA and RNA. researchgate.netnih.gov These structures are implicated in the regulation of crucial cellular processes, including transcription and telomere maintenance, and are considered emerging therapeutic targets. nih.govmdpi.com The planar, aromatic nature of Cuprolinic Blue-d12 makes it a candidate for binding to these G4 structures, potentially through π-π stacking and electrostatic interactions. nih.gov Future studies could use techniques like circular dichroism, NMR spectroscopy, and fluorescence resonance energy transfer (FRET) to explore and validate these interactions.
Another frontier is the detailed characterization of its binding within complex biological environments, such as the extracellular matrix (ECM) in diseased states. In conditions like keratoconus or nanophthalmos, the organization of proteoglycans and collagen is significantly altered. researchgate.netresearchgate.net Cuprolinic Blue has been instrumental in visualizing these changes at an ultrastructural level. researchgate.netresearchgate.net Future research can expand on this by using this compound as a probe to quantify changes in specific proteoglycan populations in neurodegenerative disease models, where ECM remodeling is a known factor. acnr.co.uknumberanalytics.com
| Potential Novel Target | Biological Relevance | Potential Research Methodology |
| G-quadruplex (G4) Structures | Regulation of gene expression, telomere stability, potential anti-cancer targets. nih.govmdpi.com | Circular Dichroism, NMR Spectroscopy, FRET Assays. |
| Non-canonical RNA motifs | Involved in RNA folding, molecular recognition, and catalysis. wikipedia.org | RNA-MaP (RNA on a massively parallel array). nih.gov |
| Amyloid Plaques | Hallmark of neurodegenerative diseases like Alzheimer's. acnr.co.uk | Co-localization studies in 3D cell culture models of neurodegeneration. numberanalytics.com |
| Viral RNA Structures | Specific RNA folds are crucial for viral replication and pathogenesis. | In vitro binding assays with viral RNA fragments. |
Potential for Integration with Advanced Omics Technologies
The unique binding profile of this compound presents significant opportunities for its integration into high-throughput omics workflows, including transcriptomics, proteomics, and glycomics. The deuterium (B1214612) labeling provides a distinct mass signature, making it quantifiable by mass spectrometry.
In transcriptomics , which analyzes the complete set of RNA transcripts, the dye's specificity for single-stranded RNA could be exploited. eurofinsgenomics.eu While current RNA-seq methods provide a global view, this compound could be used in specialized applications to enrich for or identify specific subsets of non-coding RNAs or regions of messenger RNA (mRNA) with significant secondary structure. eurofinsgenomics.eubiorxiv.org For instance, it could be used as an affinity probe in pull-down assays coupled with mass spectrometry to identify proteins interacting with specific RNA structures. thermofisher.com
For glycomics and glycoproteomics , which study the full complement of sugars and glycosylated proteins, the dye's affinity for GAGs is highly relevant. aspariaglycomics.combioms.se Altered glycosylation is a hallmark of many diseases, including cancer and inflammatory conditions. bioms.seneb.com this compound could be developed into a quantitative tool for comparative glycomics. By staining tissue sections or cell lysates, the bound dye, quantified by mass spectrometry, could serve as a surrogate marker for the total abundance of certain proteoglycans, complementing traditional methods that require enzymatic release of glycans. bioms.secnjournals.com
| Omics Field | Potential Application of this compound | Enabling Feature |
| Transcriptomics | Enrichment of single-stranded or structured RNAs for targeted sequencing. | Specific binding to single-stranded RNA. nih.gov |
| Proteomics | Identification of RNA-binding proteins (RBPs) in complex with specific RNA structures. researchgate.net | Use as a handle in RNA-centric pull-down assays. thermofisher.com |
| Glycomics | High-throughput screening of changes in proteoglycan abundance in tissue samples. neb.com | Affinity for sulfated glycosaminoglycans (GAGs). biosynth.com |
| Glycoproteomics | Mapping proteoglycan-rich regions in tissues prior to laser capture microdissection and mass spectrometry. | Precise staining allows for spatial correlation with proteomic data. bvsalud.org |
Development of Hybrid Probes Incorporating this compound
A significant future direction is the development of multifunctional or "hybrid" probes that couple this compound to other molecular entities. This approach aims to combine the dye's specific binding properties with new functionalities, such as enhanced targeting, alternative detection modalities, or therapeutic action. The chemical structure of phthalocyanines is amenable to conjugation with various biomolecules. nih.govmdpi.com
One strategy involves conjugating this compound to targeting molecules like antibodies or peptides. google.com For example, a conjugate with an antibody specific to a tumor cell surface marker could deliver the dye with high precision. google.comnih.gov This would enable the targeted analysis of RNA or proteoglycan content specifically within cancer cells from a heterogeneous tissue sample. The deuterium label would allow for precise quantification using mass spectrometry-based imaging.
Another approach is to create hybrid probes for dual-modality imaging . Cuprolinic Blue is a fluorescent dye, and this property can be combined with other reporters. biosynth.com A hybrid probe could incorporate a second fluorophore, allowing for FRET-based studies of binding events, or a radionuclide for use in positron emission tomography (PET) imaging, providing both cellular-level detail and whole-body visualization. The synthesis of peptide-based hybrid probes with fluorophores for live-cell assays is an established principle that could be adapted for this compound. nih.gov
| Hybrid Probe Concept | Components | Potential Application |
| Targeted Quantification Probe | This compound + Monoclonal Antibody | Cell-type specific quantification of proteoglycans in tumor microenvironments. |
| FRET-based Biosensor | This compound (as acceptor) + Fluorophore (as donor) | Real-time monitoring of RNA folding or protein-RNA binding events. |
| Theranostic Agent | This compound + Photosensitizer | Combining diagnostic staining with light-activated photodynamic therapy. mdpi.com |
| Multimodal Imaging Agent | This compound + Chelator for PET Isotope | Correlating ultrastructural analysis (via electron microscopy) with in vivo imaging. |
Advancements in Micro- and Nanofluidic Platforms for Deuterated Compound Analysis
Micro- and nanofluidic technologies offer powerful platforms for the analysis and manipulation of chemical and biological samples with high precision, low sample consumption, and potential for automation. These platforms are particularly well-suited for the analysis of specialized and often costly reagents like this compound.
Future research could focus on developing integrated microfluidic chips for the complete workflow of staining and analysis. Such a device could automate the fixation of cells or tissues, the application of this compound under controlled critical electrolyte concentrations, washing steps, and on-chip analysis. This would enhance reproducibility and enable high-throughput screening. There is precedent for fabricating microfluidic devices for the synthesis and use of copper phthalocyanine-containing particles.
Furthermore, the coupling of microfluidics with mass spectrometry (MS) is a rapidly advancing field. A microfluidic system could perform cell sorting or tissue dissection, followed by staining with this compound and direct infusion into an MS instrument for quantification of the deuterium signal. This would provide spatially resolved quantitative data from extremely small sample sizes, which is currently a major challenge.
Role in Mechanistic Studies of Cellular Processes Beyond Staining
The most impactful future applications of this compound will likely be in its use as a tool to dissect the mechanisms of complex cellular and tissue-level processes, moving far beyond simple static staining.
A key area is in studying the dynamics of the extracellular matrix . The ECM is not a static scaffold but is constantly being remodeled during development, tissue homeostasis, and disease. nih.govresearchgate.netnih.gov By using Cuprolinic Blue to visualize the precise localization and organization of different proteoglycans in relation to collagen fibrils and cells, researchers can gain mechanistic insights into processes like tissue morphogenesis, wound healing, and cancer cell invasion. nih.govresearchgate.net For example, its use has helped demonstrate how proteoglycans organize around collagen fibrils and how this organization is disrupted in diseases like keratoconus. researchgate.net
Another application is in the study of biomineralization . Comparative studies using Cuprolinic Blue have revealed differences in proteoglycan organization in calcified versus uncalcified bone matrix, suggesting a direct role for these molecules in controlling mineral deposition. nih.gov Future time-course studies using this compound in in vitro bone formation models could help to mechanistically unravel the sequence of events leading to calcification.
Finally, the dye's affinity for RNA can be leveraged to investigate the subcellular trafficking and localization of RNA-protein complexes, which are central to gene regulation. nih.govnih.gov By combining this compound staining with super-resolution microscopy or proximity ligation assays, it may be possible to map the interactions of specific RNAs with the cytoskeleton or other cellular structures, providing new insights into how gene expression is controlled in space and time.
Q & A
Q. What are the established protocols for preparing Cuprolinic Blue-d12 staining solutions in neuronal tissue studies?
this compound staining solutions require precise preparation to ensure reproducibility. A standard protocol involves dissolving 50 mg this compound in 10 mL magnesium chloride solution (20.3 g MgCl₂ in 100 mL sodium acetate buffer), followed by filtration to remove particulates. Sodium acetate buffer (pH 5.3) is prepared by mixing glacial acetic acid and sodium acetate stock solutions. Staining times typically range from 10–30 minutes, with adjustments based on tissue thickness and fixation methods .
Q. How should researchers optimize this compound concentration to balance staining specificity and background noise?
Optimization involves iterative testing across concentrations (e.g., 0.1–1.0 mg/mL) while monitoring signal-to-noise ratios. For neuronal tissues, 0.5 mg/mL often achieves robust labeling of vagal afferents and enteric ganglia without cytoplasmic overstaining. Pilot studies should compare staining outcomes in paraffin-embedded vs. cryosectioned tissues, as fixation methods influence dye penetration .
Q. What controls are essential when using this compound to validate staining specificity?
Include:
- Negative controls : Omit this compound or substitute with a non-reactive dye (e.g., Evans Blue).
- Tissue controls : Use tissues with known staining patterns (e.g., gastric antral muscle layers for vagal IGLEs).
- Blocking controls : Pre-incubate tissues with excess unlabeled Cuprolinic Blue to confirm competitive binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound staining intensity across different tissue preparations?
Contradictions often arise from variations in tissue fixation (e.g., paraformaldehyde vs. glutaraldehyde) or buffer pH. To address this:
Q. What methodological approaches validate the interaction between this compound and target neuronal structures?
Combine staining with electron microscopy to verify subcellular localization (e.g., synaptic vesicles vs. axonal membranes). Alternatively, use competitive binding assays with unlabeled Cuprolinic Blue to assess dye specificity. Cross-validation via immunohistochemistry for neuronal markers (e.g., nNOS) can confirm co-localization .
Q. How can this compound staining be integrated with immunohistochemistry (IHC) without signal interference?
Sequential staining is recommended:
Q. What statistical methods are appropriate for quantifying this compound staining patterns in comparative neuroanatomical studies?
Use morphometric software (e.g., ImageJ) to measure staining density and distribution. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess differences across tissue regions. Principal component analysis (PCA) can identify latent variables influencing staining variability .
Q. How should experimental designs address batch-to-batch variability in this compound reagent performance?
Q. What strategies enable isotopic labeling with this compound for mass spectrometry (MS)-based neuronal population analysis?
Combine this compound staining with laser-capture microdissection to isolate labeled neurons. Extract proteins and analyze via LC-MS/MS, leveraging the deuterium signature (d12) to distinguish labeled peptides from endogenous signals. Validate with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research using this compound?
- Feasible : Pilot studies to confirm dye compatibility with advanced imaging (e.g., two-photon microscopy).
- Novel : Investigate understudied applications, such as this compound in tracing neuroplasticity after injury.
- Ethical : Adhere to institutional guidelines for animal/human tissue use.
- Relevant : Align with neurobiology priorities, such as mapping gut-brain axis circuits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
